8-Bromo-1,6-naphthyridin-4-ol is a heterocyclic compound characterized by the presence of a bromine atom at the 8-position of the naphthyridine ring. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is , with a molecular weight of approximately 225.04 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.
The compound is synthesized from readily available precursors through various chemical reactions, including bromination and hydroxylation processes. Research indicates that 8-Bromo-1,6-naphthyridin-4-ol exhibits notable biological activities, particularly as an inhibitor of certain enzymes and receptors.
The synthesis of 8-Bromo-1,6-naphthyridin-4-ol typically involves the bromination of 1,6-naphthyridin-4-ol using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Technical Details:
The molecular structure of 8-Bromo-1,6-naphthyridin-4-ol features a naphthyridine ring with a hydroxyl group (-OH) at the 4-position and a bromine atom at the 8-position. The presence of these functional groups significantly influences the compound's reactivity and biological interaction potential.
8-Bromo-1,6-naphthyridin-4-ol can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 8-Bromo-1,6-naphthyridin-4-ol involves its interaction with specific enzymes and receptors within biological systems. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can significantly affect the pharmacokinetics and pharmacodynamics of drugs that utilize this scaffold.
Additional physical data includes:
8-Bromo-1,6-naphthyridin-4-ol has several applications in scientific research:
8-Bromo-1,6-naphthyridin-4-ol is a brominated derivative of the 1,6-naphthyridine scaffold—a bicyclic heteroaromatic system characterized by a nitrogen-rich structure conducive to diverse biological interactions. Its molecular formula is C₈H₅BrN₂O (MW: 225.04), with a canonical SMILES representation of "OC1=CC2=C(C=CN=C2N=C1)Br" [8] [9]. The compound exhibits moderate lipophilicity (calculated LogP: 1.5–2.32) and a topological polar surface area of 42 Ų, suggesting potential for cellular permeability [8]. This section delineates its significance in antiparasitic drug discovery, emphasizing its unique mechanistic attributes.
Phenotypic screening—a target-agnostic approach—has been pivotal for identifying novel compounds against Leishmania donovani, the parasite responsible for visceral leishmaniasis (VL). This disease causes 26,000–65,000 annual deaths, with current treatments (e.g., miltefosine, amphotericin B) hampered by toxicity, resistance, and impractical administration routes [1]. High-throughput screening (HTS) of 1.8 million compounds in intramacrophage L. donovani assays yielded hit rates below 0.1% due to the dual challenge of compound penetration through multiple cellular membranes and direct antiparasitic activity [1]. Within this context, 8-hydroxynaphthyridine derivatives, including 8-bromo-1,6-naphthyridin-4-ol, emerged as promising hits. Their structural framework enabled:
Table 1: Key Metrics of Naphthyridine Hits in Phenotypic Screening for VL | Parameter | Initial Hit (1) | 8-Bromo-1,6-Naphthyridin-4-Ol Analogues | Miltefosine (Control) |
---|---|---|---|---|
pEC₅₀ (L. donovani) | 6.5 | Target: >5.8 | 5.4 | |
THP-1 Selectivity | 100-fold | Comparable | Limited data | |
Aqueous Solubility | 219 μM | >200 μM | Low | |
Microsomal Stability | Low (Cli: 18 mL/min/g) | Target: <5 mL/min/g | Stable | |
HTS Hit Rate | <0.1% | N/A | N/A | [1] |
Optimization of the 1,6-naphthyridine scaffold faced challenges due to an initially unknown mechanism of action (MoA). Subsequent investigations revealed that antiparasitic activity depended on divalent metal cation sequestration (e.g., Fe²⁺, Mg²⁺)—a mechanism critical for parasite metalloenzyme inhibition but implicated in mammalian toxicity [1]. The 8-bromo-1,6-naphthyridin-4-ol congener served as a strategic intermediate for SAR studies aimed at:
Table 2: SAR of 1,6-Naphthyridine Modifications Targeting Metal-Chelation | Modification Site | Compound | Structure Change | pEC₅₀ (L. donovani) | Metabolic Stability (Cli, mL/min/g) | Outcome |
---|---|---|---|---|---|---|
5-Position | 14 | Phenyl | 5.9 | ND | Moderate potency | |
15 | 2-Trifluoromethylphenyl | 7.0 | 2.5 | High potency, high ClogP | ||
16 | 2-Methoxyphenyl | 6.2 | 1.4 | Balanced profile | ||
7-Triazolyl | 5 | Morpholine | <4.5 | <5 | Inactive | |
7 | Amide (triazole replacement) | 6.5 | >18 | Unstable | ||
4-Hydroxy Group | Decarboxylated 9e | Removal | <4.5 | Stable | Activity loss | [1] |
The 1,6- and 1,8-naphthyridine regioisomers exhibit distinct biological profiles due to nitrogen orientation, which influences metal coordination, target engagement, and physicochemical behavior:
Table 3: Comparison of 1,6- vs. 1,8-Naphthyridine Pharmacological Profiles | Attribute | 1,6-Naphthyridine (e.g., 8-Bromo-1,6-Naphthyridin-4-Ol) | 1,8-Naphthyridine (e.g., 3-TNB) |
---|---|---|---|
Primary Therapeutic Area | Antiparasitic (visceral leishmaniasis) | Antibacterial (Gram-negative/Gram-positive) | |
Key Mechanism | Divalent metal cation sequestration | DNA gyrase inhibition, efflux pump modulation | |
Bioactivity (Direct) | pEC₅₀: 5.9–7.0 vs. L. donovani | MIC: ≥1,024 µg/mL (no direct activity) | |
Bioactivity (Combo) | Not reported | 4–32-fold fluoroquinolone potentiation | |
Metabolic Vulnerability | Glucuronidation of 4-OH group | Sulfonamide hydrolysis | |
Optimized Substituents | 5-Aryl, 7-triazolyl, 8-halo | 2-Sulfonamide, 4-oxo, 7-halo | [1] [6] [10] |
Concluding Remarks
8-Bromo-1,6-naphthyridin-4-ol exemplifies how strategic scaffold optimization—guided by phenotypic screening and mechanistic insights—can address neglected diseases. Its metal-chelating action remains a double-edged sword, necessitating precise structural tuning to balance efficacy, stability, and tolerability. Future work may explore hybrid molecules conjugating this scaffold with targeted antiparasitic warheads.
Table 4: Key Naphthyridine Derivatives in Drug Discovery | Compound Name | CAS Number | Molecular Formula | Primary Application |
---|---|---|---|---|
8-Bromo-1,6-naphthyridin-4-ol | 12520141 (CID) | C₈H₅BrN₂O | Antiparasitic agent scaffold | |
6-Bromo-1,8-naphthyridin-4-ol | 1150618-43-1 | C₈H₅BrN₂O | Kinase inhibitor precursor | |
7-Bromo-1,5-naphthyridin-4-ol | 97267-60-2 | C₈H₅BrN₂O | Synthetic intermediate | |
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Not provided | C₁₅H₁₀ClF₃N₃O₂S | Antibiotic potentiator | [2] [4] [6] |
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6